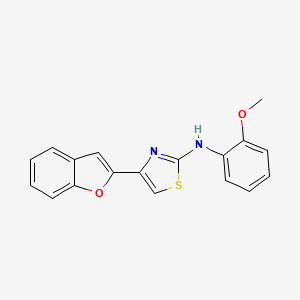![molecular formula C16H16ClN3O3 B11537032 (3E)-N-(4-chloro-2-methylphenyl)-3-[2-(furan-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11537032.png)
(3E)-N-(4-chloro-2-methylphenyl)-3-[2-(furan-2-ylcarbonyl)hydrazinylidene]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(FURAN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a chlorinated aromatic ring, a furan ring, and an amide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(FURAN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated aromatic ring and the furan ring. These intermediates are then coupled through amide bond formation. Common reagents used in these reactions include chlorinating agents, amines, and coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(FURAN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(FURAN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE: Shares the chlorinated aromatic ring but lacks the furan ring.
N-(4-CHLORO-2-METHYLPHENYL)-3-FORMAMIDOBUTANAMIDE: Similar structure but with different substituents on the butanamide chain.
Uniqueness
(3E)-N-(4-CHLORO-2-METHYLPHENYL)-3-{[(FURAN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to its combination of a chlorinated aromatic ring, a furan ring, and an amide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H16ClN3O3 |
|---|---|
Molecular Weight |
333.77 g/mol |
IUPAC Name |
N-[(E)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]furan-2-carboxamide |
InChI |
InChI=1S/C16H16ClN3O3/c1-10-8-12(17)5-6-13(10)18-15(21)9-11(2)19-20-16(22)14-4-3-7-23-14/h3-8H,9H2,1-2H3,(H,18,21)(H,20,22)/b19-11+ |
InChI Key |
UNUGXLYVAOYPHG-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C/C(=N/NC(=O)C2=CC=CO2)/C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC(=NNC(=O)C2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-aminophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536954.png)
![N-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide](/img/structure/B11536955.png)
![4-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B11536957.png)
![(5Z)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11536959.png)
methanone](/img/structure/B11536963.png)
![5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11536967.png)
![N-({N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11536976.png)
![2-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-4,6-dibromophenyl 3-fluorobenzoate](/img/structure/B11536989.png)
![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B11536991.png)
![2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11536999.png)
![2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 3-methylbenzoate](/img/structure/B11537007.png)

![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-methylphenyl)benzamide](/img/structure/B11537016.png)
![4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11537024.png)
